molecular formula C12H16O2 B1584552 4-tert-Butylphenyl acetate CAS No. 3056-64-2

4-tert-Butylphenyl acetate

Cat. No.: B1584552
CAS No.: 3056-64-2
M. Wt: 192.25 g/mol
InChI Key: FSALNWWFUMHOAU-UHFFFAOYSA-N
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Description

Context and Significance of Phenyl Acetates in Organic Chemistry

Phenyl acetates are a class of organic compounds characterized by an acetate (B1210297) group bonded to a phenyl ring. atamanchemicals.com They are formally considered esters resulting from the condensation of a phenol (B47542) with acetic acid. atamanchemicals.com Phenyl acetate, the parent compound of this class, serves as a foundational structure for understanding the properties and reactivity of this group. atamanchemicals.comymdb.ca

In the field of organic chemistry, phenyl acetates are significant for several reasons. They are widely utilized as versatile intermediates and building blocks in organic synthesis. atamanchemicals.com The ester functional group can undergo various transformations, including hydrolysis back to the corresponding phenol and acetic acid, or reduction to an alcohol. Furthermore, the phenyl ring is susceptible to electrophilic aromatic substitution reactions.

The synthesis of phenyl acetates can be achieved through several methods, most commonly via the esterification of a phenol with acetic anhydride (B1165640) or acetyl chloride. atamanchemicals.com Another method is transesterification, where the alkyl group of an existing ester is exchanged, for instance, between a phenol and methyl acetate, often facilitated by a catalyst. tu-clausthal.de This versatility in synthesis and reactivity makes phenyl acetates valuable components in the construction of more complex molecules for both industrial and research purposes. atamanchemicals.comtu-clausthal.de

Scope of Academic Inquiry into 4-tert-Butylphenyl Acetate and Related Structures

The academic inquiry into this compound is largely driven by the influence of the tert-butyl group on the molecule's properties and reactivity. This bulky alkyl substituent introduces significant steric hindrance, which can slow or inhibit reactions at adjacent sites on the molecule. mdpi.com This steric effect is a key area of research, as it can be exploited to control reaction pathways and enhance the stability of the compound. mdpi.com The tert-butyl group also acts as an electron-donating group through induction, which increases the electron density on the aromatic ring. mdpi.com

Research investigations have focused on how these steric and electronic properties differentiate this compound from analogs with smaller substituents. The tert-butyl group enhances the compound's solubility in non-polar solvents and provides stability, making it a useful protective group for other functional groups during complex syntheses. mdpi.com The unique molecular architecture of this compound allows researchers to study structure-activity relationships within aromatic ester systems, contributing to a more fundamental understanding of chemical reactivity.

Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 3056-64-2 buyersguidechem.comthegoodscentscompany.com
Molecular Formula C₁₂H₁₆O₂ buyersguidechem.com
Molecular Weight 192.25 g/mol buyersguidechem.com
Appearance Colorless to yellow clear liquid
Boiling Point 245-249 °C thegoodscentscompany.com
Flash Point 96.9 °C buyersguidechem.comthegoodscentscompany.com
Density 0.992 g/cm³ buyersguidechem.com
Solubility Soluble in alcohol; Water solubility: 49.19 mg/L @ 25 °C (est.) thegoodscentscompany.com

Comparison of this compound with Structurally Related Compounds

Compound NameKey Structural DifferenceImpact on Properties
[4-(4-tert-Butylbenzoyl)phenyl] acetate Contains an additional benzoyl group attached to the phenyl ring.Higher molecular weight and polarity compared to this compound.
4-tert-Butylphenyl isothiocyanate The acetate group is replaced by an isothiocyanate (-NCS) group.The isothiocyanate group enhances reactivity in nucleophilic addition reactions.
4-tert-Butylcyclohexyl acetate The phenyl ring is replaced by a cyclohexane (B81311) ring.The aliphatic structure reduces aromatic conjugation, altering solubility and volatility.
[(4-tert-butylphenyl)sulfanyl]acetic acid The ester oxygen is replaced by a sulfur atom, and it is a carboxylic acid.Exhibits acidic properties and the sulfanyl (B85325) group can engage in nucleophilic substitution. cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylphenyl) acetate
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InChI

InChI=1S/C12H16O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSALNWWFUMHOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50883941
Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3056-64-2
Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name Phenol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name p-tert-butylphenyl acetate
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Record name 4-tert-Butylphenol acetate
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Synthetic Methodologies for 4 Tert Butylphenyl Acetate and Analogues

Conventional Synthetic Approaches

Conventional methods remain fundamental in the synthesis of 4-tert-butylphenyl acetate (B1210297) and its analogues, primarily relying on established reactions like acetylation and hydrolysis.

The most direct and common method for synthesizing 4-tert-butylphenyl acetate is the acetylation of 4-tert-butylphenol (B1678320). ontosight.ai This process involves the introduction of an acetyl group onto the phenolic oxygen atom.

The acetylation of 4-tert-butylphenol is typically achieved through its reaction with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a catalyst. ontosight.aigoogleapis.com The choice of catalyst and reaction conditions is crucial for the reaction's success.

Common catalytic systems include:

Acid Catalysts : Strong acids like sulfuric acid are frequently used due to their low cost and effectiveness. googleapis.comgoogle.com Other acid catalysts include hydrochloric acid and p-toluenesulfonic acid. googleapis.comgoogle.com

Base Catalysts : Pyridine (B92270) is often employed, particularly when acetyl chloride is the acetylating agent, as it also serves to scavenge the HCl byproduct. googleapis.comgoogle.com Sodium acetate can also be used. googleapis.comgoogle.com

Solid and Heterogeneous Catalysts : For industrial applications and greener processes, solid acid catalysts and ion exchange resins are utilized. These catalysts, which can include cobalt (II) chloride, facilitate easier separation and can often be reused. researchgate.net

The reaction is typically carried out under reflux conditions, with temperatures ranging from 80°C to 120°C. In some instances, the reaction can proceed at room temperature under solvent-free conditions, particularly with highly efficient catalysts like cobalt (II) chloride. researchgate.net

Acetylating AgentCatalyst(s)Typical Conditions
Acetic AnhydrideSulfuric acid, Pyridine, Ion exchange resin, Zinc chlorideReflux (~80-120°C) or mild temperatures (40-80°C for resins).
Acetyl ChloridePyridine, Cobalt (II) chlorideReflux or ambient temperature. researchgate.net
Acetic AcidSulfuric acidReaction temperature typically ranges from 25°C to 150°C. googleapis.comgoogle.com

Optimizing the synthesis of this compound focuses on maximizing yield, minimizing reaction times, and improving the environmental profile of the process. Key strategies include:

Catalyst Selection : The choice of catalyst significantly impacts efficiency. While sulfuric acid is cost-effective, heterogeneous catalysts like ion exchange resins or reusable catalysts such as cobalt (II) chloride offer environmental benefits and simpler product purification. researchgate.net

Continuous Flow Processes : Industrial-scale production benefits from continuous flow reactors using solid acid catalysts. This method allows for precise control over temperature and residence time, enhancing yield, consistency, and reducing energy consumption compared to batch processes.

Purification Techniques : Post-reaction purification is essential for obtaining a high-purity product. Common methods include distillation to remove volatile impurities and unreacted starting materials, and recrystallization from solvents like n-hexane to purify the final product.

One-Pot Procedures : A one-pot synthesis involving the desilylative acetoxylation of a trimethylsilylarene precursor has been developed. In a study, this compound was obtained in 98% yield by reacting the corresponding silylarene with PhI(OAc)₂ and a palladium(II) acetate catalyst in acetic acid at 80°C. amazonaws.com

Hydrolysis reactions are a key step in the multi-step synthesis of certain analogues of this compound, such as (4-tert-butylphenyl)acetic acid. In these syntheses, a precursor compound is cleaved, typically at an ester or amide bond, to yield the final carboxylic acid product.

For example, (4-tert-butylphenyl)acetic acid can be prepared by the hydrolysis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione. nih.govresearchgate.net This reaction is carried out in a solution of acetic acid, concentrated sulfuric acid, and water at an elevated temperature of around 390 K (117°C). nih.govresearchgate.net Another route involves the hydrolysis of tert-butylbenzene (B1681246) acetonitrile (B52724) under acidic conditions to obtain the acetate analogue. google.com These hydrolysis steps are critical for converting complex intermediates into the desired final products. qut.edu.au

Starting MaterialReagentsConditionsProduct
2-(4-tert-butylphenyl)-1-morpholinoethanethioneCH₃COOH, H₂SO₄, H₂O390 K (117°C). nih.govresearchgate.net(4-tert-Butylphenyl)acetic acid. nih.govresearchgate.net
tert-Butylbenzene acetonitrileAcidAcidic conditions. google.comtert-Butylphenyl acetate. google.com

One-pot and multicomponent reactions (MCRs) are efficient synthetic strategies that allow for the construction of complex molecules from multiple starting materials in a single reaction vessel. rsc.org These methods are valuable for creating diverse derivatives of this compound.

Visible-Light-Mediated C(sp³)–H Functionalization : An efficient method for synthesizing S-benzyl dithiocarbamate (B8719985) acetates involves a visible-light-promoted, three-component reaction of alkyl arylacetates, amines, and carbon disulfide. researchgate.netrsc.org This reaction uses a dual eosin (B541160) Y/I₂ catalytic system and is compatible with arylacetates bearing both electron-donating and electron-withdrawing groups. researchgate.net

Synthesis of Itaconimides : A novel solvent-free MCR under blue LED irradiation combines aryl diazoacetates, pyridine derivatives, and N-alkylmaleimides to produce densely functionalized itaconimides. researchgate.net

Synthesis of Benzopinacolone Derivatives : A one-pot process starting from 4-(tert-butyl)acetophenone, using zinc dust and t-butyl chloride in ethanol, yields the new compound 3,3-bis(4-(tert-butyl)phenyl)butan-2-one. scielo.br

Synthesis of Thiazolidine Analogues : Novel 2-imino-5-arylidine-thiazolidine derivatives can be synthesized in a one-pot reaction. For instance, (Z)-N-(4-(tert-butyl)phenyl)-5-((Z)-4-methoxybenzylidene)-3,4-dimethylthiazolidin-2-imine was obtained from the reaction of 4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine and p-tert-butylphenyl isothiocyanate on a silica (B1680970) gel support. mdpi.com

These advanced strategies streamline the synthesis of complex derivatives, often with high atom economy and reduced waste. organic-chemistry.org

Nucleophilic substitution reactions are a versatile tool for the derivatization of this compound and its analogues. These reactions allow for the modification of functional groups within the molecule.

The ester group in acetate analogues, such as methyl p-tert-butylphenylacetate, can undergo nucleophilic substitution to yield a variety of different products. Similarly, other functional groups introduced into the structure can serve as sites for substitution. For example, the sulfanyl (B85325) (thioether) group in [(4-tert-butylphenyl)sulfanyl]acetic acid can participate in nucleophilic substitution reactions, enhancing its versatility as a synthetic intermediate. cymitquimica.com The bulky tert-butyl group can create steric hindrance, which may reduce the reactivity of the molecule in certain nucleophilic substitution reactions compared to analogues with smaller substituents. This property can be exploited to control reaction pathways.

Acetylation of 4-tert-Butylphenol

Stereoselective and Advanced Synthetic Strategies

The synthesis of specific isomers of aromatic and alicyclic acetates is of significant interest, particularly in industries like fragrances, where different stereoisomers can possess markedly different properties. Advanced strategies increasingly employ biocatalysis and novel metal-based catalytic systems to achieve high levels of selectivity and efficiency, moving beyond classical synthetic methods that often yield isomeric mixtures. vapourtec.commdpi.com

Biocatalysis offers a powerful and environmentally benign approach for producing specific stereoisomers. almacgroup.com The synthesis of 4-tert-butylcyclohexyl acetate, a commercially important fragrance known as woody acetate, serves as a prime example. mdpi.comresearchgate.net The cis-isomer of this compound is particularly valued for its potent creamy, woody, and sweet odor, which is more favorable than the fragrance of its trans-counterpart. almacgroup.com However, traditional synthetic routes, such as the hydrogenation of 4-tert-butylphenol, tend to favor the formation of the thermodynamically more stable trans-isomer. mdpi.comresearchgate.net Biocatalytic methods provide a direct route to the less favored but more valuable cis-isomer. mdpi.com

The biocatalytic synthesis of cis-4-tert-butylcyclohexyl acetate is typically a two-step enzymatic process starting from 4-tert-butylcyclohexanone.

Stereoselective Reduction: The first step involves the asymmetric reduction of the prochiral ketone, 4-tert-butylcyclohexanone, to the corresponding alcohol. almacgroup.com Carbonyl reductase (CRED) or alcohol dehydrogenase (ADH) enzymes are employed for this transformation. vapourtec.comalmacgroup.com These enzymes, particularly when using specific cofactor recycling systems, exhibit high stereoselectivity. almacgroup.com For instance, screening of various commercial ADHs revealed that several could reduce the ketone to the desired cis-4-tert-butylcyclohexanol with high conversion and excellent diastereomeric excess (de). mdpi.com Specifically, ADH200 was highlighted for its ability to produce the cis-alcohol with a diastereomeric excess greater than 99%. mdpi.com

Enzymatic Acetylation: The second step is the acetylation of the stereochemically pure cis-4-tert-butylcyclohexanol. mdpi.com Lipases are highly effective for this step. Candida antarctica lipase (B570770) A (CALA) has been identified as a superior catalyst for the acetylation of the cis-alcohol using vinyl acetate as the acyl donor, leading to the final product, cis-4-tert-butylcyclohexyl acetate, with a diastereomeric excess greater than 99%. mdpi.com

The table below summarizes the performance of various enzymes in the synthesis of 4-tert-butylcyclohexyl acetate precursors.

EnzymeReaction StepSubstrateKey FindingDiastereomeric Excess (de)Source
ADH EVO30, 200, 441, 270, 420Reduction4-tert-butylcyclohexanoneComplete reduction to the cis-alcohol.66-99% for cis-isomer mdpi.com
ADH 440Reduction4-tert-butylcyclohexanoneComplete reduction to the trans-isomer.>99% for trans-isomer mdpi.com
CRED A161Reduction4-tert-butylcyclohexanoneEffective reduction using isopropanol (B130326) for cofactor regeneration, simplifying the process.N/A almacgroup.com
Candida antarctica lipase A (CALA)Acetylationcis-4-(tert-butyl)cyclohexanolSelected as the best performer for acetylation among five tested lipases.>99% (final product) mdpi.com

To enhance the technological viability and scalability of biocatalytic syntheses, continuous-flow processes have been developed. vapourtec.comresearchgate.net A process for producing high-purity cis-woody acetate was designed combining in-line enzymatic steps with in-line work-up procedures. vapourtec.compolimi.it This integrated system allows for efficient production and purification. researchgate.net

The process utilizes different reactor types for each enzymatic step:

A membrane reactor (CSTR - Continuous Stirred-Tank Reactor) is used for the ADH-mediated reduction of the ketone. polimi.it

A column reactor (PFR - Packed-Bed Reactor) containing the immobilized lipase is used for the subsequent acetylation step. polimi.itau.dk

This continuous-flow setup provides a significant technological upgrade, enabling the steady production of the target stereoisomer with high diastereoisomeric purity. vapourtec.comresearchgate.net

Research into the synthesis of aryl acetates has led to the development of several novel catalytic systems that offer new routes for C-O bond formation and functionalization. These methods often provide alternatives to traditional acylation, which typically involves reactive and hazardous reagents like acyl chlorides or anhydrides. nih.gov

Rhodium-Catalyzed Carbonylation: A new method has been developed for the synthesis of aryl acetates via the carbonylation of aryl methyl ethers. nih.gov This reaction proceeds efficiently using a RhCl₃ catalyst with LiI and LiBF₄ as promoters. The system effectively cleaves the inert aryl-O-Me bond and incorporates carbon monoxide to form the acetate group, achieving yields of over 90% for various substrates. nih.gov The reactivity is generally higher for substrates with electron-donating groups. nih.gov

Palladium-Catalyzed Carbonylation: The binary system of Pd(OAc)₂ with the ligand 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) has proven effective for the carbonylation of benzyl (B1604629) alcohols to produce 2-alkylaryl acetates in high yields (70-99%). unive.it This demonstrates a powerful method for synthesizing specifically substituted aryl acetates.

Gold-Catalyzed Reactions: Gold catalysis has emerged as a tool for various organic transformations. For example, gold catalysts facilitate the oxidative cross-coupling of propargylic acetates with arylboronic acids, showcasing the potential of Au(I)/Au(III) catalytic cycles in forming complex molecular architectures. beilstein-journals.org

Manganese-Catalyzed Reactions: Earth-abundant and less toxic metals like manganese are gaining traction. Manganese acetate has been used as a catalyst for reactions such as the dichlorination of alkenes, which proceeds via a radical mechanism. unl.pt

Cooperative Catalysis: A novel [3 + 2] cascade reaction has been developed using a cooperative catalytic system of isothiourea and vanadium to synthesize functionalized 3-aryl-3H-benzofuranone derivatives from aryl acetates. rsc.org

The table below provides a summary of various novel catalytic systems used in the synthesis of aryl acetates and related compounds.

Catalyst SystemReaction TypeSubstrate(s)ProductKey FeatureSource
RhCl₃ / LiI / LiBF₄CarbonylationAryl methyl ethersAryl acetatesActivates inert aryl-O-Me bond; yields >90%. nih.gov
Pd(OAc)₂ / DPPFCarbonylationBenzyl alcohols2-Alkylaryl acetatesHigh yields (70-99%) for substituted products. unive.it
Gold CatalystOxidative Cross-CouplingPropargylic acetates / Arylboronic acidsα-ArylenonesDemonstrates utility of Au(I)/Au(III) cycles. beilstein-journals.org
Isothiourea / Vanadium[3+2] Cascade AnnulationAryl acetate / Dihydroxy-naphthoic acid ester3-Aryl-3H-benzofuranone derivativesNovel cooperative catalysis for complex heterocycles. rsc.org
Manganese(I) ComplexC-H Activation / DienylationArenes / Acetylated allenesLinear 1,3-dienesHigh regio- and stereoselectivity using an earth-abundant metal. acs.org

Achieving control over the regioselectivity (where a reaction occurs on a molecule) and stereochemistry (the 3D arrangement of atoms) is a fundamental goal in modern organic synthesis. mdpi.com The development of sophisticated catalytic systems allows chemists to direct reactions to produce a single desired isomer from multiple possibilities.

Regioselectivity Control: A prime example of regiochemical control is the manganese(I)-catalyzed dienylation of arenes with acetylated allenes. acs.org This method produces linear 1,3-dienes as single products with high selectivity. The insertion of the allene (B1206475) partner occurs at the terminal carbon, a different outcome compared to other C-H activation methods, demonstrating the catalyst's ability to dictate the reaction's positional outcome. acs.org

Stereochemical Control: Stereochemical control is crucial for creating molecules with specific spatial arrangements. Nickel-catalyzed reactions have been shown to proceed with high stereochemical fidelity. For instance, the cross-coupling of γ-aryl allylic pivalates can be controlled to produce products with either inversion or retention of stereochemistry by simply changing the solvent. nih.gov This switch is attributed to the solvent's ability to coordinate with the nickel catalyst, thereby influencing the transition state geometry. nih.gov Similarly, the stereoselective synthesis of diarylacroleins via Suzuki coupling allows for complete control over which aryl group participates in a subsequent ring-closing reaction, enabling the efficient synthesis of complex molecules like coumarins. richmond.edu

Structural Characterization and Advanced Spectroscopic Analysis

Spectroscopic Techniques for Elucidation

Modern analytical chemistry employs several key spectroscopic techniques for the comprehensive characterization of organic molecules like 4-tert-Butylphenyl acetate (B1210297). These include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, each offering unique insights into the compound's structural features.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the atoms within a molecule.

Proton NMR (¹H NMR) analysis provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-tert-Butylphenyl acetate, the ¹H NMR spectrum exhibits distinct signals that correspond to the different proton environments in the molecule. rsc.org

A study reporting the synthesis of this compound yielded a product as a colorless liquid. rsc.org Its ¹H-NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), showed four characteristic signals. rsc.org The aromatic protons appear as two doublets, a result of the para-substitution on the benzene (B151609) ring. rsc.org The protons on the acetyl group and the tert-butyl group each appear as sharp singlets, indicative of their chemical equivalence and isolation from other proton-bearing atoms. rsc.org

¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.37 Doublet (d) 8.0 2H Aromatic protons (ortho to -O-C=O)
6.99 Doublet (d) 8.0 2H Aromatic protons (ortho to -C(CH₃)₃)
2.23 Singlet (s) N/A 3H Acetyl group methyl protons (-O-C(=O)-CH₃)
1.30 Singlet (s) N/A 9H tert-Butyl group methyl protons (-C(CH₃)₃)

Data sourced from a study by The Royal Society of Chemistry. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (e.g., carbonyl, aromatic, aliphatic). The use of ¹³C NMR has been noted as a key characterization method for compounds containing the 4-tert-butylphenyl moiety. asianpubs.org

The expected ¹³C NMR spectrum would feature signals for the ester carbonyl carbon, four distinct aromatic carbons (two protonated, two quaternary), the quaternary and methyl carbons of the tert-butyl group, and the methyl carbon of the acetyl group.

Anticipated ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom Expected Chemical Shift Range (δ) ppm
Carbonyl (-C =O) 168-172
Aromatic C (quaternary, attached to -O) 148-152
Aromatic C (quaternary, attached to -C(CH₃)₃) 145-149
Aromatic C (protonated, ortho to -C(CH₃)₃) 125-128
Aromatic C (protonated, ortho to -O) 120-123
tert-Butyl (quaternary C ) 33-36
tert-Butyl (methyl -C H₃) 30-33

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei. These techniques are invaluable for assembling molecular fragments and confirming connectivity, especially in complex molecules. science.govnih.gov For a molecule like this compound, several 2D NMR experiments are particularly informative. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key COSY correlation would be observed between the two aromatic doublets at approximately 7.37 and 6.99 ppm, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to. It would definitively link the proton signals to their corresponding carbon signals (e.g., the proton at 1.30 ppm to the tert-butyl methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes more), which is crucial for connecting different parts of the molecule. nih.gov Key HMBC correlations would include the signal from the acetyl protons (~2.23 ppm) to the carbonyl carbon, and from the tert-butyl protons (~1.30 ppm) to the quaternary aromatic carbon.

Expected Key 2D NMR Correlations for this compound

Technique Correlating Protons (¹H δ ppm) Correlated Nucleus (¹³C or ¹H δ ppm) Significance
COSY ~7.37 ~6.99 Confirms ortho coupling of aromatic protons
HSQC ~1.30 ~31 Links tert-butyl protons to their carbons
HSQC ~2.23 ~21 Links acetyl protons to their carbon
HSQC ~6.99 / ~7.37 ~126 / ~121 Links aromatic protons to their respective carbons
HMBC ~2.23 (Acetyl -CH₃) Carbonyl C (~170 ppm) Connects acetyl group to ester function
HMBC ~1.30 (tert-Butyl -CH₃) Quaternary C of tert-butyl (~34 ppm) Confirms tert-butyl structure
HMBC ~1.30 (tert-Butyl -CH₃) Aromatic C attached to tert-butyl (~147 ppm) Connects tert-butyl group to phenyl ring

| HMBC | ~7.37 (Aromatic H) | Carbonyl C (~170 ppm) | Confirms position of the ester group |

Infrared (IR) spectroscopy and its modern variant, Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. asianpubs.orgrsc.org The spectrum of this compound shows characteristic absorption bands that confirm the presence of the ester functional group and the substituted aromatic ring.

The most prominent feature is a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. Additionally, characteristic C-O stretching bands from the ester linkage are present, as are absorptions related to the aromatic ring and the aliphatic C-H bonds of the tert-butyl and acetyl groups.

Principal FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~2965 Strong-Medium Aliphatic C-H stretch (tert-butyl & acetyl)
~1760 Strong Ester C=O carbonyl stretch
~1600, ~1510 Medium Aromatic C=C ring stretch
~1370 Medium C-H bend (tert-butyl)
~1200 Strong Ester C-O stretch (acyl-oxygen)
~1170 Strong Ester C-O stretch (aryl-oxygen)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The chromophores within a molecule—the parts responsible for light absorption—determine the wavelength of maximum absorption (λmax).

For this compound, the primary chromophore is the phenyl acetate system. Research indicates that the UV absorption for this compound is weak and is confined to the region below 280 nm. aip.org This absorption is characteristic of the π → π* electronic transitions of the benzene ring. The tert-butyl group, an alkyl substituent, acts as an auxochrome, which can cause a small shift in the absorption wavelength and intensity compared to unsubstituted phenyl acetate.

Electronic Absorption Data for this compound

Solvent λmax (nm) Type of Transition
Cyclohexane (B81311) < 280 π → π*

Data sourced from a study on an all-reflective UV-VIS-NIR spectrometer. aip.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The electron ionization (EI) mass spectrum of this compound provides a distinct fragmentation pattern that confirms its molecular identity.

The molecular ion peak ([M]•+) for this compound is observed at a mass-to-charge ratio (m/z) of 192, which corresponds to its nominal molecular weight. researchgate.net High-resolution mass spectrometry can provide a more precise exact mass of 192.115030 atomic mass units, consistent with the molecular formula C₁₂H₁₆O₂.

The fragmentation of this compound under electron ionization is characteristic of phenyl acetates and tert-butyl substituted aromatic compounds. A primary and diagnostically significant fragmentation pathway is the elimination of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 u) from the molecular ion. slideshare.net This rearrangement reaction results in the formation of the 4-tert-butylphenol (B1678320) radical cation, which appears as a prominent peak at m/z 150.

Further fragmentation of the m/z 150 ion occurs via the loss of a methyl radical (•CH₃, 15 u) from the tert-butyl group. This process leads to the formation of a stable, resonance-delocalized ion at m/z 135, which is often the base peak in the spectrum. Another characteristic fragment is the acetyl cation ([CH₃CO]⁺) at m/z 43. slideshare.net

The key fragments and their proposed identities are summarized in the table below.

Table 1: Prominent Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormulaNotes
192Molecular Ion[C₁₂H₁₆O₂]•+Corresponds to the intact molecule.
1504-tert-butylphenol radical cation[C₁₀H₁₄O]•+Result of neutral loss of ketene (42 u) from the molecular ion.
135[M - CH₂CO - CH₃]•+[C₉H₁₁O]•+Result of loss of a methyl radical (15 u) from the m/z 150 fragment. Often the base peak.
43Acetyl cation[C₂H₃O]⁺Represents the acetate moiety. slideshare.net

Solid-State Structure and X-ray Crystallography

Detailed analysis of the solid-state structure of this compound through single-crystal X-ray diffraction would provide definitive information on its three-dimensional arrangement, molecular conformation, and intermolecular packing in the crystalline lattice. However, a thorough review of published scientific literature and crystallographic databases reveals no available public data for the crystal structure of this compound.

As of the current literature review, the crystal system, space group, unit cell dimensions, and other key crystallographic parameters for this compound have not been reported. nist.govthegoodscentscompany.com

Without crystal structure data, a definitive analysis of the conformation in the crystalline phase is not possible.

In the solution phase, the conformation of this compound is dictated by the electronic properties of its constituent groups and the steric hindrance imposed by the bulky tert-butyl substituent. The molecule consists of a generally planar phenyl ring attached to an acetate group via an ester linkage. Free rotation can be expected around the phenyl C-O and the O-acetyl C-O single bonds. However, the large tert-butyl group at the para position creates significant steric bulk, which influences the preferred orientation of the acetate group relative to the plane of the benzene ring. researchgate.net This steric effect can restrict rotation and favor a conformation where the acetate group is twisted out of the plane of the phenyl ring to minimize steric clash.

The nature of intermolecular forces governs the supramolecular assembly and physical properties of the compound. The potential interactions for this compound are discussed below based on its molecular structure.

For a hydrogen-bonding network to form between like molecules, a molecule must possess both a hydrogen bond donor (typically H attached to O, N, or F) and a hydrogen bond acceptor (an electronegative atom like O, N, or F with a lone pair). This compound has two potential hydrogen bond acceptor sites: the carbonyl oxygen and the ester oxygen. However, it lacks a hydrogen bond donor. Consequently, this compound cannot form intermolecular hydrogen bonding networks with itself.

The presence of the phenyl ring in this compound introduces the possibility of π-π stacking interactions, which are attractive, noncovalent forces between aromatic rings. These interactions could play a role in the supramolecular assembly in both the solid and liquid phases. However, the bulky tert-butyl group is expected to impose significant steric hindrance, which may prevent the close, parallel alignment of phenyl rings required for optimal π-π stacking. No specific studies detailing or quantifying aromatic stacking interactions for this compound are currently available in the literature.

Intermolecular Interactions and Supramolecular Assembly

Spectroscopic Characterization of this compound Derivatives

The structural elucidation of derivatives of this compound is heavily reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms, which is crucial for confirming the synthesis of new compounds and understanding their chemical properties. Research findings have detailed the specific spectral characteristics of various derivatives, from simple halogenated analogues to more complex heterocyclic systems.

Halogenated and Cycloalkane Derivatives

The introduction of different functional groups and structural modifications to the this compound scaffold leads to predictable and observable changes in their spectroscopic signatures. For instance, the synthesis of cycloalkane and halogenated derivatives has been reported with comprehensive spectral analysis.

In one study, the synthesis of (S)-1-(4-(tert-butyl)phenyl)-4-chlorobutyl acetate was confirmed using ¹H NMR spectroscopy. The spectrum clearly showed the integration of protons corresponding to the tert-butyl group, the aromatic ring, and the newly formed chlorobutyl acetate chain. amazonaws.com Similarly, the synthesis of 3-(4-tert-butylphenyl)cyclohex-2-en-1-one, a precursor for other derivatives, was characterized by ¹H NMR, ¹³C NMR, and mass spectrometry, confirming the successful addition of the cyclohexenone moiety to the 4-tert-butylphenyl group. nih.gov The mass spectrum showed a molecular ion peak consistent with the expected structure, along with a characteristic fragmentation pattern. nih.gov

Another example is the characterization of 4-bromo-2,6-di-tert-butylphenyl acetate. Its structure was elucidated using ¹H-NMR, which identified the signals for the aromatic proton and the tert-butyl groups, and IR spectroscopy, which confirmed the presence of the ester carbonyl group. mdpi.com

Table 1: Spectroscopic Data for Halogenated and Cycloalkane Derivatives of this compound

Compound Name Spectroscopic Technique Key Findings
(S)-1-(4-(tert-butyl)phenyl)-4-chlorobutyl acetate ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.36 (d, J = 8.4 Hz, 2H), 7.25 (d, J = 8.4 Hz, 2H), 5.78 – 5.73 (m, 1H), 3.53 (t, J = 6.4 Hz, 2H), 2.06 (s, 3H), 2.02 – 1.68 (m, 4H), 1.31 (s, 9H). amazonaws.com
3-(4-tert-butylphenyl)cyclohex-2-en-1-one ¹H NMR (300 MHz) δ (ppm): 1.34 (s, 9H), 2.09–2.20 (m, 2H), 2.44–2.54 (m, 2H), 2.77 (t, J = 6.0 Hz, 2H), 6.44 (s, 1H), 7.44 (d, J = 8.6 Hz, 2H), 7.50 (d, J = 8.6 Hz, 2H). nih.gov
¹³C NMR (75.5 MHz) δ (ppm): 22.8, 27.9, 31.1, 34.7, 37.2, 124.7, 125.7, 125.8, 135.7, 153.5, 159.5, 199.9. nih.gov
MS (EI) m/z (rel intensity): 228 (M⁺, 44), 213 (100), 185 (21), 171 (35), 144 (27). nih.gov

| 4-Bromo-2,6-di-tert-butylphenyl acetate | ¹H-NMR (200 MHz, CDCl₃) | δ (ppm): 7.73-7.72 (d, 1H, J=2.0 Hz), 7.48-7.43 (dd, s, 3H, J=2.0 Hz), 6.98-6.94 (d, 1H, J=8.0 Hz), 3.94 (s, 3H), 2.38 (s, 3H), 1.39 (s, 18H). Note: Data corresponds to a related methoxybiphenyl derivative from the study. mdpi.com |

Heterocyclic and Complex Derivatives

The spectroscopic analysis of more complex derivatives, such as those incorporating heterocyclic rings, provides further insight into the structural variations possible. The domino cycloaddition reaction of 2,5-norbornadiene (B92763) with 4-tert-butylbenzaldoxime yields a bisisoxazole derivative, 3,7-bis(4-(tert-butyl)phenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methanobenzo[1,2-d:4,5-d']diisoxazole. dergipark.org.tr Its structure was rigorously confirmed by FT-IR, ¹H-NMR, ¹³C-NMR, and single-crystal X-ray diffraction. The NMR spectra were instrumental in assigning the complex stereochemistry of the bicyclic system. dergipark.org.tr

Furthermore, the synthesis of iodonium (B1229267) salts, such as Bis(4-tert-butylphenyl)iodonium hexafluoroantimonate, has been documented. The proton NMR spectra clearly indicated a para-substituted aromatic ring and the tert-butyl group, confirming the core structure of the cation. sacredheart.edu

Table 2: Spectroscopic Data for Heterocyclic and Complex Derivatives

Compound Name Spectroscopic Technique Key Findings
3,7-bis(4-(tert-butyl)phenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methanobenzo[1,2-d:4,5-d']diisoxazole FT-IR, ¹H-NMR, ¹³C-NMR, UV-Vis, X-ray diffraction Characterization confirmed the domino cycloaddition product structure. Specific spectral data detailed in the study. dergipark.org.tr
Bis(4-tert-butylphenyl)iodonium hexafluoroantimonate ¹H NMR The proton NMR spectra show doublet of doublets peaks signifying a para-substituted aromatic ring and a peak for the t-butyl group. sacredheart.edu
N-Aryl-N'-(6,7,8,9-tetrachloro-4-hydroxydibenzo- mdpi.comCurrent time information in Bangalore, IN.dioxin-2-yl)acetamidines MS (EI, 70 eV) m/z (%) = 450 (17) [M⁺], 448 (14), 408 (55), 336 (25), 43 (65), 36 (100). Note: Data for a related derivative from the study. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules. arxiv.org Methods like B3LYP are frequently paired with basis sets such as 6-311++G(d,p) to investigate molecular properties. researchgate.netwu.ac.th Such calculations are foundational for geometry optimization, the prediction of spectroscopic behavior, and the analysis of the electronic landscape of 4-tert-butylphenyl acetate (B1210297).

The first step in computational analysis is to determine the molecule's most stable three-dimensional arrangement, known as the equilibrium geometry. This is achieved by finding the structure that corresponds to the lowest energy on the potential energy surface. For 4-tert-butylphenyl acetate, this process involves calculating bond lengths, bond angles, and dihedral (torsional) angles.

The presence of a bulky tert-butyl group on the phenyl ring and its interaction with the acetate group are key determinants of the molecule's final conformation. DFT calculations can precisely model these steric and electronic influences. The optimized geometry reveals the extent of planarity in the phenyl ring and the orientation of the acetate group relative to it. Studies on similar substituted phenyl compounds show that DFT methods accurately predict these geometric parameters. dergipark.org.tr

Table 1: Representative Optimized Geometrical Parameters for Substituted Phenyl Acetates (Illustrative) This table illustrates the type of data obtained from geometry optimization calculations on similar molecules. Specific values for this compound would require a dedicated study.

ParameterBond/AngleTypical Calculated Value Range
Bond Lengths (Å) C=O (carbonyl)1.19 - 1.22
C-O (ester)1.35 - 1.41
C-C (aromatic)1.38 - 1.40
C-C (tert-butyl)1.53 - 1.55
Bond Angles (°) O=C-O120 - 123
C-O-C115 - 119
C-C-C (aromatic)118 - 121

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. escholarship.org

The calculated vibrational frequencies can be correlated with experimental spectra, allowing for precise assignment of spectral bands to specific molecular motions. tsijournals.com For this compound, key vibrational modes include the C=O stretching of the acetate group, C-O stretching, aromatic C-H and C=C stretching, and the characteristic bending and stretching modes of the tert-butyl group. DFT studies on the acetate group and other substituted aromatics provide a reliable basis for these assignments. tsijournals.comchem-soc.simdpi.com

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound This table shows expected vibrational modes and their typical frequency ranges based on studies of related compounds.

Vibrational ModeDescriptionExpected Frequency Range (cm⁻¹, Scaled)
ν(C=O)Carbonyl stretch1750 - 1790
ν(C-O)Ester C-O stretch1200 - 1250
ν(C=C)Aromatic ring stretch1450 - 1610
ν(C-H)Aromatic C-H stretch3050 - 3150
δ(CH₃)tert-Butyl methyl bend1365 - 1470

DFT is also employed to analyze the distribution of electrons within the molecule, which governs its reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. dergipark.org.tr

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, influenced by the electron-donating tert-butyl group. The LUMO is likely centered on the acetate group, particularly the antibonding π* orbital of the carbonyl. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. dergipark.org.tr

Table 3: Illustrative Frontier Molecular Orbital Properties This table illustrates the type of electronic data obtained from FMO analysis.

PropertyDescriptionExpected Value/Observation
E(HOMO)Energy of the Highest Occupied Molecular Orbital~ -6.0 to -7.0 eV
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital~ -1.0 to -2.0 eV
Energy Gap (ΔE)E(LUMO) - E(HOMO)~ 4.0 to 5.5 eV
HOMO DistributionLocation of the HOMOPhenyl ring and ester oxygen
LUMO DistributionLocation of the LUMOCarbonyl group (C=O)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, particularly identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs, making it a primary site for interaction with electrophiles. The aromatic protons and the hydrogens of the tert-butyl group would exhibit positive potential. researchgate.net

Electronic Structure Analysis and Properties

Conformational Energetics and Dynamics

The three-dimensional structure and conformational flexibility of this compound are significantly governed by the steric and electronic interactions arising from its constituent functional groups. The presence of a bulky tert-butyl group at the para-position of the phenyl ring imposes considerable steric hindrance, which plays a crucial role in determining the molecule's preferred spatial arrangement. Computational studies, particularly conformational analysis, are employed to identify the most stable conformers and the energy barriers between them.

The primary degrees of freedom that define the conformation of this compound are the torsional or dihedral angles around the C(aryl)-O and O-C(carbonyl) single bonds. The rotation around the C(aryl)-O bond dictates the orientation of the acetate group relative to the plane of the phenyl ring. Due to the steric pressure exerted by the large tert-butyl group, a planar conformation is generally disfavored. Studies on analogous structures, such as (4-tert-butylphenyl)acetic acid, reveal that the functional group attached to the phenyl ring tends to adopt a nearly perpendicular orientation to minimize steric clashes. researchgate.netnih.gov In the case of (4-tert-butylphenyl)acetic acid, the dihedral angle between the carboxylic acid group and the benzene (B151609) ring is approximately 80.9°. researchgate.netnih.gov A similar non-planar arrangement is expected for this compound.

Energy minimization calculations, often performed using software like Chem3D, can quantify the steric energy of different conformers. upenn.edu For molecules with significant steric repulsion, the energy difference between a strained, high-energy conformer and a relaxed, minimized-energy conformer can be substantial. upenn.edu The dynamics of the molecule involve transitions between these low-energy states, with the tert-butyl group itself potentially showing rotational disorder. researchgate.netnih.gov

Table 1: Calculated Conformational Parameters for this compound Analogs

Parameter Value Significance Source
Phenyl-Carboxyl Dihedral Angle ~80.9° Indicates a nearly perpendicular orientation to minimize steric strain. researchgate.netnih.gov
C8—O1 Bond Distance 1.309 (3) Å Represents the single bond character between the carbonyl carbon and the phenolic oxygen. researchgate.netnih.gov
C8—O2 Bond Distance 1.191 (3) Å Represents the double bond character of the carbonyl group. researchgate.netnih.gov
tert-Butyl Group Conformation Disordered Suggests dynamic rotation or multiple low-energy orientations in the crystal lattice. researchgate.netnih.gov

Simulation of Spectroscopic Properties for Validation

Computational chemistry provides powerful tools for simulating the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the theoretical model. Techniques like Density Functional Theory (DFT) are commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. researchgate.netsemanticscholar.org

The process typically begins with the optimization of the molecule's geometry using a specific level of theory, such as B3LYP with a 6-31G basis set. semanticscholar.org Subsequently, spectroscopic properties are calculated, often with a higher-level basis set to improve accuracy. semanticscholar.org For instance, calculated ¹H and ¹³C NMR chemical shifts can be directly compared to experimental spectra to confirm the molecular structure and the assignment of specific resonances. Similarly, the simulation of the IR spectrum yields vibrational frequencies corresponding to specific bond stretches and bends, such as the characteristic ester carbonyl (C=O) stretch. A close match between the simulated and experimental spectra provides confidence in the accuracy of the computed molecular geometry and electronic structure.

Table 2: Comparison of Experimental and Simulated Spectroscopic Data for Phenyl Acetate Analogs

Spectroscopic Data Experimental Value Simulated Value (Typical) Significance Source
¹H NMR (tert-butyl) ~1.34 ppm 1.30-1.40 ppm Confirms the presence and chemical environment of the tert-butyl protons.
¹H NMR (acetyl methyl) ~2.29 ppm 2.25-2.35 ppm Confirms the presence and environment of the acetate methyl protons.
IR (C=O Stretch) ~1740-1760 cm⁻¹ 1730-1770 cm⁻¹ Validates the presence and bond strength of the ester carbonyl group.
UV-Vis (λmax) ~260-270 nm Varies with theory level Corresponds to π → π* transitions within the aromatic ring, validates electronic structure calculations. researchgate.net

Note: Experimental values are typical for this class of compound. Simulated values represent a range commonly achieved with DFT methods.

Computational Insights into Reaction Mechanisms and Pathways

Theoretical calculations offer profound insights into the mechanisms of chemical reactions by mapping out potential energy surfaces, identifying transition states, and characterizing reaction intermediates. For this compound, computational studies have been instrumental in elucidating the complex pathways of reactions such as the photo-Fries rearrangement and acidolysis.

Photo-Fries Rearrangement: The photo-Fries rearrangement of this compound in a solvent like cyclohexane (B81311) has been investigated using femtosecond pump-probe spectroscopy, with computational models providing the theoretical framework. researchgate.net These studies support a mechanism that begins with the photo-induced excitation to a ππ* state. The molecule then transitions via a small energy barrier to a dissociative πσ* state, leading to the rapid homolytic cleavage of the O–C(carbonyl) bond. researchgate.net This bond-breaking event occurs within an incredibly short timescale of about 2 picoseconds (ps). researchgate.net The cleavage generates a geminate radical pair (a 4-tert-butylphenoxyl radical and an acetyl radical) held within the solvent cage. This radical pair then recombines over approximately 13 ps to form an intermediate cyclohexadienone, a key step in the formation of the final rearranged products. researchgate.net

Acidolysis Reaction: Computational modeling has also clarified the mechanism of acidolysis, a key reaction in the synthesis of certain polyesters where an aromatic acetate reacts with a carboxylic acid. researchgate.net A kinetic study of the model reaction between p-tert-butylphenyl acetate and benzoic acid showed the reaction to be second-order. researchgate.net The proposed mechanism, supported by computational analysis, involves two distinct tetrahedral intermediates. In the first step, the addition of benzoic acid to the carbonyl group of the acetate forms the first tetrahedral intermediate (T1). This intermediate can then proceed to form 4-tert-butylphenol (B1678320) and a mixed anhydride (B1165640). These products can then recombine at the other carbonyl group to form a second tetrahedral intermediate (T2), which ultimately yields the final products: 4-tert-butylphenyl benzoate (B1203000) and acetic acid. researchgate.net This detailed pathway, featuring specific intermediates, is a direct outcome of mechanistic studies informed by computational chemistry. researchgate.net

Table 3: Computationally Studied Reaction Mechanisms for this compound

Reaction Key Computational Insight Identified Intermediates Timescale / Kinetics Source
Photo-Fries Rearrangement Reaction proceeds from an excited ππ* state to a dissociative πσ* state. Geminate radical pair (phenoxyl and acetyl radicals), substituted cyclohexadienone. C-O bond cleavage: ~2 ps; Radical recombination: ~13 ps. researchgate.net
Acidolysis Mechanism involves two distinct tetrahedral intermediates, consistent with experimental kinetics. Tetrahedral intermediates (T1 and T2), mixed anhydride. Second-order kinetics (first-order in each reactant). researchgate.net

Chemical Reactivity and Transformation of 4 Tert Butylphenyl Acetate

Hydrolysis and Transesterification Reactions

The ester linkage in 4-tert-butylphenyl acetate (B1210297) is susceptible to cleavage through hydrolysis and transesterification, reactions fundamental to the modification of the acetate group.

Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed. This reaction cleaves the molecule to yield 4-tert-butylphenol (B1678320) and acetic acid. Under acidic conditions, the reaction pathway typically involves the fission of the alkyl-oxygen bond, whereas basic conditions promote fission at the acyl-oxygen bond. researchgate.net

Transesterification: This process involves the exchange of the acetyl group with another ester. Research has demonstrated an efficient, organocatalytic transesterification of phenols, including 4-tert-butylphenyl acetate, using vinyl acetate. This particular method has been noted for its high yield, achieving 99% conversion for this compound. rsc.org

Electrophilic Aromatic Substitution Reactions at the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), though the reaction is influenced by the electronic effects of its substituents. The tert-butyl group is an electron-donating group via hyperconjugation and inductive effects, which tends to increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to it. mdpi.com Conversely, the acetate group is an electron-withdrawing substituent.

Common EAS reactions include nitration, sulfonation, and halogenation. In the case of acylation reactions on alkylbenzenes, the product is almost always the para isomer. libretexts.org For instance, the synthesis of (4-tert-butylphenyl)ethanone can be achieved through the sequential use of alkylation and acylation reactions. libretexts.org

Reactions Involving the Acetate Moiety (e.g., cleavage, functionalization)

The acetate group is a primary site for chemical transformation. Besides hydrolysis, the ester functionality can be modified through reduction.

Reduction: The ester group can be reduced to an alcohol using strong reducing agents such as lithium aluminum hydride. This reaction converts this compound into 4-tert-butylphenyl alcohol. This transformation is a common synthetic strategy for producing alcohol derivatives from their corresponding esters. Similarly, the reduction of the related compound 2-(4-tert-butylphenyl)acetate yields 2-(4-tert-butylphenyl)etanol. ontosight.ai

Cleavage: As noted in the hydrolysis section, the cleavage of the acetate moiety is a key reaction. The mechanism of this cleavage is dependent on the pH of the reaction environment, with acyl-oxygen fission occurring under basic conditions. researchgate.net

Oxidative Stability and Radical Scavenging Mechanisms (from a chemical perspective)

The stability and antioxidant potential of compounds containing the 4-tert-butylphenol scaffold are well-documented. mdpi.comnih.gov The tert-butyl group itself enhances the stability of the molecule it is attached to by providing steric hindrance, which can protect it from rapid oxidation. researchgate.netmdpi.comnih.gov

While this compound is an ester, its hydrolysis product, 4-tert-butylphenol, is a known antioxidant. mdpi.comnih.gov The antioxidant mechanism of tert-butyl-phenolic compounds (TBP-AOs) relies on the ability of the phenolic hydroxyl (-OH) group to donate a hydrogen atom. mdpi.comnih.gov This donation neutralizes free radicals, thereby reducing oxidative stress. mdpi.comnih.gov The large tert-butyl group further enhances this effect by stabilizing the resulting phenoxy radical, preventing rapid further oxidation and increasing the compound's effectiveness as an antioxidant. mdpi.comnih.gov The hydrophobic nature of the tert-butyl group also makes these compounds suitable for use in non-polar environments like plastics and oils. mdpi.comnih.gov

Derivatization Reactions for Functional Molecule Synthesis

This compound and its structural motifs serve as valuable building blocks in the synthesis of more complex functional molecules. The reactivity of both the aromatic ring and the acetate group allows for diverse derivatization.

For example, the core structure is utilized in creating complex heterocyclic systems. A related precursor, 4'-tert-butylphenyl phenylpropiolate, undergoes palladium-catalyzed cyclization to form the coumarin (B35378) analog, 4-phenyl-6-tert-butylcoumarin. escholarship.org The chloromethyl group on a related compound, 2-[4-(tert-butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole, serves as a highly reactive handle for nucleophilic substitution, making it a versatile intermediate for further chemical modifications. The 4-tert-butylphenyl group is also incorporated into furan (B31954) structures, which can then undergo further derivatization, such as the reaction of an amino group with acetic anhydride (B1165640) to form an amide. mdpi.com These examples highlight the utility of the 4-tert-butylphenyl moiety in constructing a wide range of functional molecules for various applications. mdpi.com

Investigation of Steric Hindrance Effects on Reactivity by the tert-Butyl Group

The tert-butyl group is exceptionally bulky and exerts a significant steric influence on the reactivity of this compound, a phenomenon sometimes referred to as the "tert-butyl effect". researchgate.netmdpi.com This steric bulk can kinetically stabilize the compound and control the regioselectivity of its reactions. researchgate.net

The primary effects of this steric hindrance include:

Reduced Reactivity: The sheer size of the group can inhibit or slow down reactions that require a reagent to approach the aromatic ring closely, such as certain electrophilic aromatic substitutions. mdpi.comnih.gov This steric shield protects the molecule from some chemical attacks. researchgate.net

Regiocontrol: In reactions that do occur on the phenyl ring, the tert-butyl group directs incoming substituents. For example, during the nitration of t-butyl benzene (B151609), the steric hindrance makes the ortho positions significantly less reactive, favoring substitution at the para position. sacredheart.edu

This steric influence is a critical factor that differentiates the reactivity of this compound from analogues with smaller alkyl substituents.

Applications in Advanced Materials Science and Organic Synthesis

Role as a Monomer or Intermediate in Polymer Chemistry

The utility of 4-tert-Butylphenyl acetate (B1210297) in polymer chemistry is primarily associated with the functions of its parent compound, 4-tert-butylphenol (B1678320). The applications of the acetate form itself are not extensively documented in dedicated research findings for direct use as a monomer or modifier.

Production of Polymers, Resins, and Plastics

While the 4-tert-butylphenyl structural unit is integral to certain polymers, scientific literature does not prominently feature 4-tert-Butylphenyl acetate as a direct monomer for the production of polymers, resins, or plastics. Its precursor, 4-tert-butylphenol, is more commonly cited for its role in manufacturing epoxy and phenolic resins.

Modifiers for Polymer Properties (e.g., durability, stabilization)

There is limited specific information available that details the use of this compound as a direct modifier to enhance polymer properties such as durability or for stabilization purposes.

Use as Chain Stoppers or End Capping Agents

The function of chain termination in polymerization is crucial for controlling the molecular weight and properties of the final polymer. This role is well-established for monofunctional phenols. Specifically, 4-tert-butylphenol acts as a chain stopper, or end-capping agent, in the synthesis of polymers like polycarbonates. However, the direct application of this compound for this purpose is not substantially supported by available research, as the reactive hydroxyl group of the phenol (B47542) is typically required for this function.

Precursor in the Synthesis of Functional Organic Molecules

In organic synthesis, the true value of this compound lies in its role as a stable intermediate and a precursor for more complex molecules. The acetate group often functions as a protecting group for the more reactive phenolic hydroxyl group, allowing for chemical modifications on other parts of the molecule or in different reagents present in a reaction mixture.

Intermediate in the Synthesis of Complex Organic Compounds

The 4-tert-butylphenyl moiety is a valuable building block for various functional molecules. Derivatives such as (4-tert-Butylphenyl)acetic acid are recognized as important intermediates in the synthesis of fine chemicals, including fragrances google.comnih.govnih.gov.

The primary role of this compound in this context is to serve as a protected version of 4-tert-butylphenol. The acetate group can be readily removed through a deacetylation or hydrolysis reaction to yield the free phenol researchgate.netjetir.org. This strategy is fundamental in multi-step organic synthesis where the presence of a free hydroxyl group would interfere with desired chemical transformations wikipedia.org. Once the phenolic hydroxyl group is unmasked, it can undergo a variety of reactions, such as etherification, to be incorporated into larger, more complex molecular architectures prepchem.com.

Table 1: Synthetic Utility of the 4-tert-Butylphenyl Moiety

Derivative Application / Role Reference
(4-tert-Butylphenyl)acetic acid Intermediate for perfume esters google.com
4-tert-Butylphenol Precursor for ether synthesis prepchem.com
Acetate Group Protecting group for phenols wikipedia.orgsynarchive.com

Synthesis of Chiral Derivatives for Chemical Applications

The development of chiral molecules is essential for applications in pharmaceuticals, agrochemicals, and catalysis. While the 4-tert-butylphenyl structure is incorporated into various chiral compounds, there are no specific, prominent examples in the scientific literature where this compound is used as the direct starting material for the synthesis of chiral derivatives. The synthesis of such molecules often involves the parent phenol or other related derivatives.

Applications in Optical and Electronic Materials

Based on available research, there is no direct evidence to suggest the utilization of this compound in the specified applications within optical and electronic materials.

A comprehensive review of scientific literature did not yield specific examples or studies where this compound is used as a component in the fabrication of Organic Light-Emitting Diodes (OLEDs) or Phosphorescent Organic Light-Emitting Diodes (PHOLEDs). While the tert-butyl group is sometimes incorporated into other molecules used in PHOLEDs to improve stability, there is no indication that this compound itself is employed for this purpose sci-hub.boxresearchgate.net. The field of OLED and PHOLED materials is focused on compounds that exhibit specific electronic and photophysical properties to ensure high efficiency and longevity, and this compound does not appear to be a candidate of interest in current research nih.govtaylorfrancis.comrsc.org.

Similarly, no literature was found detailing the application of this compound in light-harvesting systems or in the synthesis or functionalization of nanographenes. Research in these areas is centered on molecules with extensive conjugation and specific chromophoric properties to efficiently absorb and transfer light energy thegoodscentscompany.comresearchgate.netnih.govcuni.czresearchgate.netnih.gov. The molecular structure of this compound does not lend itself to these functions.

Contribution to Fragrance Chemistry (via 4-tert-Butylcyclohexyl Acetate)

While this compound is not directly used as a fragrance ingredient, it serves as a key precursor in the synthesis of 4-tert-Butylcyclohexyl Acetate, a widely utilized compound in the fragrance industry chemicalbook.comgoogleapis.comchemicalbull.comcosmileeurope.euresearchgate.netnih.gov. The production process involves the catalytic hydrogenation of 4-tert-butylphenol (derived from this compound) to form 4-tert-butylcyclohexanol, which is subsequently acetylated to yield 4-tert-Butylcyclohexyl Acetate chemicalbook.comgoogle.comgoogle.comgoogleapis.com.

The olfactory characteristics of 4-tert-Butylcyclohexyl Acetate are highly dependent on its stereochemistry, existing as cis and trans isomers, each with a distinct scent profile. chemicalbook.com This has led to significant research into controlling the stereoisomeric ratio during synthesis to achieve specific fragrance outcomes.

The trans-isomer is described as having a rich, woody scent, while the cis-isomer possesses a more intense, floral, and fruity aroma. chemicalbook.comguidechem.com The final perceived fragrance can be fine-tuned by adjusting the manufacturing process. For instance, the choice of catalyst in the hydrogenation of 4-tert-butylphenol is critical; a Raney nickel catalyst tends to produce a higher proportion of the trans-isomer, whereas a rhodium-carbon catalyst favors the formation of the cis-isomer. chemicalbook.com This control over the stereoisomeric composition allows for the creation of a spectrum of scents, making 4-tert-Butylcyclohexyl Acetate a versatile ingredient in perfumery, often used to impart woody, floral, or fruity notes. chemicalbull.comperfumersapprentice.com

The following table provides a summary of the distinct olfactory profiles of the two stereoisomers of 4-tert-Butylcyclohexyl Acetate.

StereoisomerOlfactory Profile
cis-4-tert-Butylcyclohexyl Acetate More intense, floral, and fruity
trans-4-tert-Butylcyclohexyl Acetate Rich and woody

Q & A

Basic Research Questions

Q. What are the key considerations for characterizing 4-tert-Butylphenyl acetate using spectroscopic methods?

  • Methodological Answer : Characterization should integrate multiple spectroscopic techniques:

  • NMR : Confirm ester and tert-butyl group positions via 1H^1H and 13C^{13}C NMR shifts (e.g., tert-butyl protons at δ ~1.3 ppm, acetate methyl at δ ~2.1 ppm).
  • GC-MS : Verify molecular ion peak at m/z 192 (M+^+) and fragmentation patterns to distinguish from isomers.
  • IR : Identify ester C=O stretching (~1740 cm1^{-1}) and aromatic C-H bending (~830 cm1^{-1}) .
    • Validation : Cross-reference with NIST spectral databases to ensure consistency .

Q. How can researchers optimize the synthesis of this compound through esterification reactions?

  • Methodological Answer :

  • Catalysts : Use acid catalysts (e.g., H2_2SO4_4) or enzymatic methods for higher selectivity.
  • Reaction Conditions : Monitor temperature (80–100°C) and molar ratios (phenol:acetic anhydride = 1:1.2) to maximize yield.
  • Purification : Employ fractional distillation or column chromatography to isolate the ester from unreacted phenol .

Q. What in vitro toxicological screening approaches are recommended for assessing cellular effects?

  • Methodological Answer : Follow OECD Test Guidelines (e.g., TG 473 or 487):

  • Chromosomal Aberration Assays : Use mammalian cell lines (e.g., CHO-K1) with metabolic activation (S9 mix).
  • Dose Range : Test concentrations from 0.1–100 µg/mL, ensuring solubility in DMSO/PBS.
  • Controls : Include positive controls (e.g., mitomycin C) and vehicle controls .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR vs. MS) for structural confirmation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) or crystallographic data.
  • High-Resolution MS : Confirm molecular formula (C12_{12}H16_{16}O2_2) with accurate mass (<5 ppm error).
  • Isotopic Patterns : Analyze 13C^{13}C satellite peaks in MS to rule out impurities .

Q. What factorial design strategies are effective for optimizing reaction parameters in ester synthesis?

  • Methodological Answer :

  • Variables : Temperature, catalyst loading, and solvent polarity.
  • Design : Use a 23^3 full factorial design to assess main effects and interactions.
  • Response Surface Methodology (RSM) : Model yield as a function of variables to identify optimal conditions .

Q. How should contradictory results in hydrolysis stability studies (e.g., pH-dependent degradation) be analyzed?

  • Methodological Answer :

  • Kinetic Modeling : Fit data to pseudo-first-order kinetics to compare rate constants (k) across pH levels.
  • Ion Chromatography : Quantify acetate release to validate hydrolysis extent.
  • Statistical Tests : Apply ANOVA to determine if pH effects are significant (p < 0.05) .

Q. What advanced protocols are recommended for assessing genotoxicity under OECD guidelines?

  • Methodological Answer :

  • Micronucleus Assay : Use flow cytometry to automate micronuclei detection in human lymphocytes.
  • Comet Assay : Measure DNA strand breaks in HepG2 cells after 24-hour exposure.
  • GLP Compliance : Document raw data, including cytotoxicity thresholds (e.g., >50% cell viability) .

Data Contradiction Analysis

  • Example : If NMR suggests a pure product but GC-MS indicates impurities:
    • Hypothesis : Residual solvents or side products (e.g., diacetylated byproducts).
    • Testing : Perform HPLC with UV detection (λ = 254 nm) to quantify purity.
    • Resolution : Optimize purification steps (e.g., gradient elution in chromatography) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.